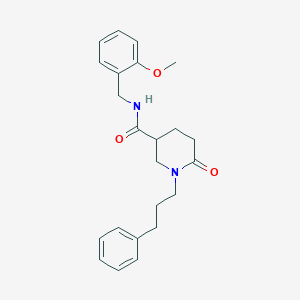![molecular formula C22H23N3O2 B5062178 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5062178.png)
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as PIPER, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This may explain its potential therapeutic effects in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to affect various neurotransmitter systems in the brain, including serotonin and dopamine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to modulate the activity of certain enzymes and proteins in the brain, which may also contribute to its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments is its potent and specific pharmacological effects. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in research studies. However, one limitation of using 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is its high cost and limited availability, which may make it difficult to obtain for some research studies.
Orientations Futures
There are several future directions for research on 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One area of interest is investigating its potential therapeutic effects in the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient and cost-effective synthesis methods for 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate may make it more widely available for research studies.
Méthodes De Synthèse
The synthesis of 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction of 1-benzyl-4-piperidone with 3-methoxybenzylamine in the presence of trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain the final product, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate trifluoroacetate.
Applications De Recherche Scientifique
1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent antipsychotic and antidepressant effects in animal models. Additionally, 1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have anxiolytic properties and may be useful in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-7-4-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-20-8-3-2-6-18(20)9-10-23-21/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEAERSJZKOJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)


![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)